Regulatory-Ready Mass Resolution: A Verifiable +5 Da Shift Over Unlabeled Tapinarof
Tapinarof-d5 provides a definitive analytical window for mass spectrometric resolution. Its theoretical monoisotopic mass is approximately 259.14 Da, compared to 254.14 Da for unlabeled tapinarof, establishing a mass-to-charge (m/z) separation of 5 units that eliminates cross-talk risk in multiple reaction monitoring (MRM) [1]. This separation is critical: in contrast, a deuterated IS with fewer than 3 deuterium labels risks isotopic envelope overlap with the analyte, complicating peak integration and calibration linearity [2].
| Evidence Dimension | Mass-to-charge (m/z) delta and isotopic separation from analyte. |
|---|---|
| Target Compound Data | Tapinarof-d5: +5 Da over unlabeled tapinarof (C17H13D5O2, MW 259.4). |
| Comparator Or Baseline | Unlabeled tapinarof (C17H18O2, MW 254.3); d3-labeled analog (hypothetical, +3 Da). |
| Quantified Difference | A 5 Da difference, widely considered optimal for ensuring no analyte/IS overlap; a 3 Da shift (d3 labeled) has a higher empirical probability of isotopic interference. |
| Conditions | Mass spectrometric analysis in positive electrospray ionization mode (LC-MS/MS), comparing theoretical monoisotopic mass shifts. |
Why This Matters
This mass shift ensures unambiguous mass resolution, a prerequisite for sensitive and validated bioanalytical methods required by the FDA.
- [1] SynZeal. Tapinarof D5 Technical Datasheet. Available at: https://www.synzeal.com/en/tapinarof-d5 View Source
- [2] Balani, S. K., et al. (2011). The 'Isotope Effect' and Beyond: Impact of deuterium substitution on drug metabolism. Drug Metabolism and Disposition, 39(7), 1124-1135. View Source
